N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide (CAS: 91506-66-0) is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring at the meta position and a 4-methyl-substituted benzamide group. Its molecular formula is C₁₅H₁₂N₂OS, with a molecular weight of 280.34 g/mol. The benzothiazole ring contributes to π-π stacking interactions and hydrogen bonding, making it pharmacologically relevant.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-9-11-15(12-10-14)20(24)22-17-6-4-5-16(13-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMUHPSQZLVDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under mild conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) as the solvent . The reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane (DMP) to form benzothiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing in substituent positions, functional groups, or appended moieties:
Physicochemical Properties
- Lipophilicity : The 4-methyl group in the target compound (XLogP3 ~6.1) enhances lipophilicity compared to methoxy-substituted analogs (e.g., : XLogP3 ~5.2), favoring membrane permeability.
- Hydrogen Bonding: The benzothiazole nitrogen and amide carbonyl provide hydrogen-bonding sites, critical for target binding.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, along with its mechanisms of action and relevant research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. These compounds exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer effects. This compound specifically targets DprE1 , an enzyme crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and cell wall integrity disruption.
Target Enzyme: DprE1
The primary mode of action for this compound involves:
- Inhibition of DprE1 : This enzyme is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the biosynthesis pathway, resulting in bacterial cell death.
Biochemical Pathways
The compound's interference with arabinogalactan biosynthesis leads to significant alterations in mycobacterial cell wall structure and function. The disruption ultimately results in increased susceptibility to environmental stressors and antibiotic treatment.
Antibacterial Properties
This compound has shown promising antibacterial activity against various strains of bacteria:
- Mycobacterium tuberculosis : The compound exhibits potent inhibitory effects on this pathogen due to its targeted action on DprE1.
- Staphylococcus aureus : Laboratory studies indicate significant antibacterial effects against this common pathogen.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of benzothiazole derivatives:
- Antibacterial Activity Study :
- Cytotoxicity Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
